molecular formula C8H15BrSi B14664821 Silane, (bromoethynyl)triethyl- CAS No. 38177-63-8

Silane, (bromoethynyl)triethyl-

Cat. No.: B14664821
CAS No.: 38177-63-8
M. Wt: 219.19 g/mol
InChI Key: OWHGVLQENIMXPV-UHFFFAOYSA-N
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Description

Silane, (bromoethynyl)triethyl- is an organosilicon compound characterized by a triethylsilane core substituted with a bromoethynyl (-C≡CBr) group. These bromoethynyl silanes are typically employed as intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira couplings) or as alkyne-protecting groups due to their stability and reactivity .

Properties

CAS No.

38177-63-8

Molecular Formula

C8H15BrSi

Molecular Weight

219.19 g/mol

IUPAC Name

2-bromoethynyl(triethyl)silane

InChI

InChI=1S/C8H15BrSi/c1-4-10(5-2,6-3)8-7-9/h4-6H2,1-3H3

InChI Key

OWHGVLQENIMXPV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (bromoethynyl)triethyl- typically involves the reaction of triethylsilane with a bromoethynyl precursor under controlled conditions. One common method employs the use of a base such as sodium hydride (NaH) to deprotonate the bromoethynyl precursor, followed by the addition of triethylsilane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of Silane, (bromoethynyl)triethyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, (bromoethynyl)triethyl- undergoes various types of chemical reactions, including:

    Reduction: The Si-H bond in triethylsilane is highly reactive and can participate in reduction reactions. For example, it can reduce carbonyl compounds to their corresponding alcohols.

    Substitution: The bromoethynyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrosilylation: The compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds.

Common Reagents and Conditions

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Catalysts: Transition metal catalysts such as platinum or palladium are often used in hydrosilylation reactions.

    Solvents: Typical solvents include tetrahydrofuran (THF) and dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of carbonyl compounds with Silane, (bromoethynyl)triethyl- typically yields alcohols, while hydrosilylation reactions produce silylated alkanes or alkenes.

Scientific Research Applications

Silane, (bromoethynyl)triethyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in reduction and hydrosilylation reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through silylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Silane, (bromoethynyl)triethyl- involves the reactivity of the Si-H bond and the bromoethynyl group. The Si-H bond can act as a hydride donor in reduction reactions, transferring a hydrogen atom to other molecules. The bromoethynyl group can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(Bromoethynyl)triisopropylsilane (CAS 111409-79-1)

  • Molecular Formula : C₁₁H₂₁BrSi
  • Molecular Weight : 261.27
  • Key Features : Bulky triisopropyl groups provide steric protection, stabilizing the bromoethynyl group during reactions. Used in alkyne couplings and as a protective group .
  • Storage : Requires refrigeration (2–8°C) due to sensitivity .

(1-Bromo-2-propenyl)trimethylsilane (CAS 94397-40-7)

  • Molecular Formula : C₆H₁₃BrSi
  • Molecular Weight : 193.16
  • Key Features : Less steric bulk (trimethyl groups) enhances reactivity in alkylation or allylation reactions. The bromopropenyl group enables versatile functionalization .

(Bromomethyl)trimethylsilane (CAS 18243-41-9)

  • Molecular Formula : C₄H₁₁BrSi
  • Molecular Weight : 167.12
  • Key Features : Bromomethyl substituent facilitates nucleophilic substitutions. Applications include polymer chemistry and surface modifications .

(13-Chlorotridecyloxy)triethylsilane

  • Molecular Formula : C₁₉H₄₁ClOSi
  • Key Features : Used in palladium-catalyzed Suzuki cross-couplings. The long alkoxy chain and triethylsilane group enhance solubility in organic solvents .

Comparative Analysis

Table 1: Key Properties of Bromo-Substituted Silanes

Compound Molecular Formula Molecular Weight Substituent Steric Bulk Key Applications
(Bromoethynyl)triethylsilane* C₈H₁₅BrSi 219.20 (calc.) -C≡CBr, triethyl Moderate Cross-couplings, alkyne chemistry
(Bromoethynyl)triisopropylsilane C₁₁H₂₁BrSi 261.27 -C≡CBr, triisopropyl High Protective groups, couplings
(1-Bromo-2-propenyl)trimethylsilane C₆H₁₃BrSi 193.16 -CH₂CBr=CH₂, trimethyl Low Allylation, polymer chemistry
(Bromomethyl)trimethylsilane C₄H₁₁BrSi 167.12 -CH₂Br, trimethyl Low Surface modification, synthesis

Reactivity Trends

  • Steric Effects : Triisopropyl groups hinder reaction sites, making (bromoethynyl)triisopropylsilane more stable but less reactive than triethyl or trimethyl analogues .
  • Electronic Effects : The electron-withdrawing bromoethynyl group increases electrophilicity, facilitating nucleophilic attacks in cross-couplings .
  • Thermal Stability : Bulkier silanes (e.g., triisopropyl) exhibit higher thermal stability, while smaller groups (trimethyl) may degrade faster under harsh conditions .

Q & A

How can the synthesis of (bromoethynyl)triethylsilane be optimized for high-purity yields in organometallic coupling reactions?

Answer:
The synthesis involves palladium-catalyzed cross-coupling reactions, as demonstrated in Nicolai et al. (2011), where triethylsilane derivatives are prepared using primary alkyl bromides under mild conditions (room temperature) . Key parameters include:

  • Catalyst selection : Pd(dba)₂ with ligands like SPhos for enhanced selectivity.
  • Solvent system : Toluene/THF mixtures to balance reactivity and solubility.
  • Purification : Column chromatography (hexane/ethyl acetate gradients) to isolate the product (97% purity) .
    Data Contradiction Analysis : Discrepancies in yield may arise from trace moisture; rigorous drying of reactants and solvents is critical.

What spectroscopic methods are most effective for characterizing (bromoethynyl)triethylsilane, and how should conflicting spectral data be resolved?

Answer:

  • ¹H/¹³C NMR : Identify ethynyl protons (δ ~2.5–3.0 ppm) and triethylsilyl groups (δ 0.5–1.5 ppm).
  • FT-IR : Confirm C≡Br stretching (~500 cm⁻¹) and Si-C bonds (~750 cm⁻¹) .
    Contradiction Mitigation : Overlapping peaks in crowded regions (e.g., alkyl protons) can be resolved via 2D NMR (HSQC, HMBC) or deuteration experiments. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

How does the steric bulk of the triethylsilyl group influence the reactivity of (bromoethynyl)triethylsilane in alkyne functionalization?

Answer:
The triethylsilyl group acts as a steric shield, directing regioselectivity in Sonogashira or Suzuki-Miyaura couplings. For example:

  • Electrophilic substitution : The bulky silyl group hinders β-hydride elimination, favoring α-adduct formation .
  • Kinetic vs. Thermodynamic Control : Steric effects slow reaction rates but improve selectivity for terminal alkynes.
    Experimental Design : Compare reaction outcomes with less bulky analogs (e.g., trimethylsilane) under identical conditions to isolate steric contributions .

What are the stability challenges of (bromoethynyl)triethylsilane under varying storage conditions, and how can degradation be monitored?

Answer:

  • Thermal Stability : Decomposes above 40°C; store at 4°C in inert atmospheres .
  • Hydrolytic Sensitivity : Susceptible to moisture; monitor via Karl Fischer titration for water content (<50 ppm).
  • Degradation Markers : Use GC-MS to detect bromoethane or silanol byproducts. Accelerated aging studies (e.g., 72 hrs at 25°C/60% RH) quantify shelf-life .

How can (bromoethynyl)triethylsilane be applied in polymer modification to enhance mechanical properties?

Answer:

  • Cross-linking Agent : Incorporate into polyvinyl alcohol (PVA) matrices via silane coupling chemistry to improve tensile strength.
  • Methodology :
    • Grafting Efficiency : Optimize reaction time (e.g., 2–6 hrs) and silane concentration (1–5 wt%) .
    • Water Resistance : Measure contact angle changes post-modification; ≥90° indicates successful hydrophobic grafting .
      Data Interpretation : Conflicting results in mechanical strength may arise from incomplete curing—validate via FT-IR (Si-O-C bond formation at ~1100 cm⁻¹) .

What safety protocols are essential when handling (bromoethynyl)triethylsilane in large-scale reactions?

Answer:

  • Hazard Mitigation :
    • Ventilation : Use fume hoods to avoid inhalation (H319: eye irritation risk) .
    • PPE : Nitrile gloves and safety goggles; avoid contact with skin (H315).
  • Spill Management : Neutralize with ethanol/water mixtures to hydrolyze residual silane .
    Contradiction Note : While P264 (wash hands post-handling) is recommended, immediate ethanol rinsing is more effective for silane residues .

How can computational modeling predict the electronic properties of (bromoethynyl)triethylsilane for catalytic applications?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map LUMO localization on the ethynyl-bromo moiety, indicating electrophilic reactivity .
  • Reactivity Screens : Compare activation energies for Si-C vs. C-Br bond cleavage to guide catalyst selection (e.g., Pd vs. Cu) .
    Validation : Cross-check computed NMR shifts with experimental data (RMSD < 0.1 ppm validates accuracy) .

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